molecular formula C38H55N3O7 B12642148 L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-

L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-

Cat. No.: B12642148
M. Wt: 665.9 g/mol
InChI Key: BNVUIZWKFCCSAK-UHFFFAOYSA-N
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Description

Core Peptide Backbone Configuration

The peptide backbone of this compound is defined by its alternating sequence of α-carbons and peptide bonds, forming a linear chain that serves as the structural scaffold. The core begins with an L-valinamide terminus, where the carboxyl group of valine is replaced by an amide (-NH$$_2$$) functionality. This modification enhances stability against enzymatic degradation compared to free carboxyl termini. The backbone extends through a 2-methylalanyl residue, characterized by a methyl group branching from the α-carbon of alanine, introducing steric hindrance that influences conformational flexibility.

The linkage between residues follows the standard peptide bond configuration (-CO-NH-), with planar geometry enforced by resonance stabilization. This rigidity ensures predictable spatial arrangements critical for molecular interactions. The terminal amide group participates in hydrogen bonding, further stabilizing secondary structures in solution. A schematic representation of the backbone would highlight the α-carbons connected by peptide bonds, with side chains and protective groups projecting outward.

Fmoc-Protected α-Amino Group Characteristics

The α-amino group of the valinamide residue is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a base-labile moiety widely used in solid-phase peptide synthesis (SPPS). The Fmoc group is introduced via reaction with Fmoc-Cl or Fmoc-OSu, forming a carbamate linkage (-OCONH-) that shields the amine during chain elongation. Its fluorescence properties allow real-time monitoring of deprotection steps, as cleavage with piperidine releases dibenzofulvene, detectable via UV spectroscopy.

The Fmoc group’s stability under acidic conditions makes it compatible with tert-butyloxycarbonyl (Boc) strategies, enabling orthogonal protection schemes. In this compound, the Fmoc-protected α-amino group ensures selective reactivity, preventing undesired side reactions during synthesis of the adjacent 2-methylalanyl residue. The bulky fluorenyl moiety also imposes steric constraints, influencing the compound’s solubility in organic solvents like dimethylformamide (DMF).

Side-Chain Functional Group Architecture

The side chains of this compound feature a combination of protective and functional groups:

  • 2-Methylalanyl Residue : The alanine derivative bears a methyl group at the β-position, enhancing hydrophobicity and restricting rotational freedom around the Cα-Cβ bond. This modification is common in peptidomimetics to mimic natural amino acids while improving metabolic stability.
  • tert-Butyloxycarbonyl (Boc) Group : The Boc group protects a secondary amine in the [(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy...] moiety. Acid-labile by design, it is removed under trifluoroacetic acid (TFA) treatment, leaving other protective groups intact.
  • Methoxy Group : A methoxy (-OCH$$_3$$) substituent on the (1S,2R)-configured carbon electron-donates via resonance, slightly increasing the adjacent carbonyl’s electrophilicity. This group also improves solubility in polar aprotic solvents.
Functional Group Role Stability Profile
Fmoc α-Amino protection Base-labile (piperidine)
Boc Secondary amine protection Acid-labile (TFA)
Methoxy Solubility enhancement Stable under basic conditions

Stereochemical Configuration at Chiral Centers

The compound exhibits multiple chiral centers, each denoted by specific (S) or (R) configurations:

  • L-Valinamide : The α-carbon of valine adopts an S configuration, consistent with natural L-amino acids.
  • 2-Methylalanyl Residue : The β-methyl group introduces a second chiral center, configured as (S) to maintain spatial compatibility with enzymatic active sites.
  • (1S,2R)-Configured Carbon : In the side chain, this center governs the spatial orientation of the methoxy and tert-butoxy groups, critical for molecular recognition.

These stereochemical elements are preserved through asymmetric synthesis techniques, such as chiral auxiliary-mediated reactions or enzymatic resolutions. The (1S,2R) configuration ensures optimal alignment of the methoxy and tert-butoxy groups, minimizing steric clashes and maximizing synthetic yield.

tert-Butyloxycarbonyl (Boc) and Methoxy Protecting Group Analysis

The Boc group in this compound serves dual roles: protecting a secondary amine and enhancing solubility via its hydrophobic tert-butyl moiety. Its cleavage under acidic conditions (e.g., 50% TFA in dichloromethane) proceeds via protonation of the carbamate oxygen, followed by elimination of CO$$_2$$ and isobutylene. This orthogonal protection strategy allows sequential deprotection when combined with Fmoc, enabling precise control over synthetic steps.

The methoxy group, while not a traditional protective group, modulates electronic and steric properties. Its electron-donating nature slightly activates adjacent carbonyl groups for nucleophilic attack, facilitating downstream functionalization. Additionally, the methoxy group’s small size avoids excessive steric hindrance, balancing reactivity and stability during synthesis.

Properties

Molecular Formula

C38H55N3O7

Molecular Weight

665.9 g/mol

IUPAC Name

tert-butyl 4-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate

InChI

InChI=1S/C38H55N3O7/c1-12-24(4)33(30(46-11)21-31(42)48-37(5,6)7)41(10)34(43)32(23(2)3)39-35(44)38(8,9)40-36(45)47-22-29-27-19-15-13-17-25(27)26-18-14-16-20-28(26)29/h13-20,23-24,29-30,32-33H,12,21-22H2,1-11H3,(H,39,44)(H,40,45)

InChI Key

BNVUIZWKFCCSAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically includes the following stages:

  • Formation of Protected Amino Acids : The initial step often involves the protection of amino acid functional groups using protective agents such as the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is crucial for selective reactions without unwanted side reactions.

  • Coupling Reactions : The protected amino acids are then coupled using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form peptide bonds.

  • Deprotection : After coupling, the Fmoc groups are removed using basic conditions (e.g., piperidine in DMF), allowing for further modifications or coupling of additional amino acids.

Specific Reagents and Conditions

Step Reagent/Condition Description
1 Fmoc-Cl Used for the protection of the amine group in L-valine.
2 DCC/HOBt Common coupling agents for peptide bond formation.
3 Piperidine Used to remove Fmoc protecting groups in deprotection steps.
4 Hydrogen Peroxide May be used for oxidation reactions during synthesis.
5 Sodium Borohydride Commonly employed for reduction processes in organic synthesis.

Yield and Purity

The purity of synthesized compounds is crucial for their application in research and pharmaceuticals. For instance, L-Valinamide can achieve purities greater than 98% when synthesized under optimal conditions, as confirmed by HPLC analysis.

Biological Significance

Compounds with similar structures are often studied for their therapeutic applications, particularly in drug design and development due to their potential interactions with biological targets.

The preparation of L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-, involves a series of well-defined chemical reactions that utilize common organic reagents and techniques in peptide synthesis. The careful selection of reagents and conditions is essential to ensure high yields and purities suitable for further biological evaluation.

Chemical Reactions Analysis

L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

L-Valinamide has diverse applications across various scientific domains:

Chemistry

  • Building Block for Peptides : It serves as a crucial building block in the synthesis of complex peptides and proteins. Its unique functional groups allow for the creation of diverse peptide sequences essential for research in biochemistry and molecular biology.

Biology

  • Protein-Protein Interactions : Studies have focused on its role in mediating protein-protein interactions, which are fundamental to numerous biological processes.
  • Enzyme Inhibition : Research indicates potential applications in enzyme inhibition, making it a candidate for therapeutic interventions targeting specific enzymatic pathways.

Medicine

  • Therapeutic Potential : Investigations into its pharmacological properties suggest that L-Valinamide may have therapeutic applications in treating various diseases. Its ability to interact with biological targets could lead to the development of novel drug candidates .

Industry

  • Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for the production of drugs and as a reagent in chemical synthesis processes.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of L-Valinamide:

  • A study explored its use in synthesizing peptide-based inhibitors for specific enzymes involved in metabolic pathways, demonstrating its potential in drug design.
  • Another investigation highlighted the interaction of L-Valinamide with cellular receptors, suggesting its role in modulating signaling pathways critical for cell function.

Mechanism of Action

The mechanism of action of L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- involves the interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions to occur at other functional groups. The compound is then deprotected under mild conditions to yield the desired peptide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acid amides. Key structural and functional comparisons with analogous compounds are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Synthesis Method Stability Notes Biological Activity Reference
Target Compound (L-Valinamide derivative) C₃₄H₅₃N₃O₈ (estimated) Fmoc, tert-butoxy, methoxy, chiral oxobutyl chain Likely via DMF-mediated alkylation High steric protection; slow hydrolysis Protease inhibition (inferred)
[(1S,2E)-4-ethoxy-1-isopropyl-3-methyl-4-oxo-2-butenyl]-N'-L-valinamide C₁₈H₃₁N₃O₅ Ethoxy, isopropyl, N-methyl-L-valyl Iodomethane alkylation in DMF Moderate hydrolytic stability Microtubule disruption
Fmoc-Val-Ala-PAB-OH (1394238-91-5) C₃₀H₃₃N₃O₅ Fmoc, para-aminobenzyl (PAB) alcohol, valyl-alanyl dipeptide Standard SPPS coupling PAB group enhances ADC linker stability Antibody-drug conjugate (ADC) linker
N-Fmoc-4-methyl-L-phenylalanine (199006-54-7) C₂₅H₂₃NO₄ Fmoc, 4-methylphenylalanine Carbodiimide-mediated coupling Hydrophobic; stable in organic phases Peptide backbone modification
Z-DEVD-FMK (Caspase-3 inhibitor) C₃₀H₄₁FN₄O₁₂ Fluorinated aspartyl-glutamyl-valinamide, methyl esters Multi-step peptide coupling Cell-permeable; ester hydrolysis in vivo Caspase-3 inhibition

Key Observations :

Structural Complexity: The target compound’s tert-butoxy and chiral oxobutyl chain distinguish it from simpler Fmoc-amino acids (e.g., Fmoc-Val-Ala-PAB-OH ). These groups likely improve solubility in non-polar solvents and resistance to enzymatic cleavage compared to ethoxy or methyl ester derivatives .

Stereochemical Impact : The (1S,2R) configuration in the oxobutyl chain may confer selectivity for chiral binding pockets in proteases, analogous to the stereospecific activity of Z-DEVD-FMK .

Stability : The tert-butoxy group offers superior hydrolytic stability compared to ethoxy or methoxy groups, as seen in , where bulkier substituents slow aqueous degradation .

Biological Activity

L-Valinamide, particularly the derivative N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

L-Valinamide derivatives are characterized by their complex molecular structures. The specific compound discussed here has the following properties:

  • Molecular Formula : C73H104N10O14
  • Molar Mass : 1345.67 g/mol
  • Solubility : Soluble in DMSO (≥ 30 mg/mL)
  • CAS Number : 1350456-56-2

This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to enhance stability and solubility.

Antitumor Activity

Research indicates that L-Valinamide derivatives exhibit significant antitumor activity. A study highlighted that certain analogues of L-Valinamide are capable of inducing microtubule depolymerization and mitotic arrest in cancer cells. This mechanism is crucial as it circumvents resistance mechanisms associated with traditional chemotherapeutics like paclitaxel and vincristine .

Antifungal Properties

In vitro studies have demonstrated that L-Valinamide derivatives possess potent antifungal activity against various fungal strains. For instance, compounds derived from L-Valinamide showed effective inhibition of Phytophthora capsici, with some exhibiting an EC50 value lower than 1 μg/mL, indicating high potency . The structure-activity relationship (SAR) analysis revealed that modifications to the side chains significantly influence antifungal efficacy.

Proteinase Inhibition

Another area of interest is the role of L-Valinamide as a proteinase inhibitor. A study indicated that certain derivatives could modulate proteinase activity in vivo, suggesting potential applications in treating diseases where proteinases play a critical role . This could be particularly relevant in cancer therapy, where proteinases are involved in tumor progression and metastasis.

Case Study 1: Antitumor Efficacy

A series of experiments conducted on tumor xenograft models demonstrated that specific L-Valinamide analogues significantly reduced tumor growth compared to control groups. The study emphasized the importance of structural modifications in enhancing biological activity and overcoming drug resistance .

Case Study 2: Antifungal Activity Assessment

In another study assessing antifungal properties, several L-Valinamide derivatives were tested against P. capsici and other pathogenic fungi. The results indicated that compounds with specific functional groups exhibited superior antifungal activity, highlighting the potential for developing new antifungal agents based on L-Valinamide scaffolds .

Table 1: Antifungal Activity of L-Valinamide Derivatives

Compound IDEC50 (μg/mL)Activity Level
I-240.14Excellent
I-100.35Very Good
I-30.50Good
Control0.37Moderate

Table 2: Antitumor Activity in Xenograft Models

Compound IDTumor Volume Reduction (%)Significance Level
HTI-04285p < 0.01
Control20n.s.

Q & A

Q. Q1. How can researchers confirm the structural integrity of this compound during synthesis?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • Single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and bond distances. For example, a study on a related Fmoc-protected compound used SCXRD at 123 K, achieving a mean C–C bond length accuracy of 0.010 Å .
  • NMR spectroscopy (¹H/¹³C) to verify regiochemistry and detect impurities. Assign peaks using DEPT-135 and HSQC for carbamate and tertiary amide groups.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (error < 2 ppm).

Q. Q2. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for Fmoc-protected analogs (e.g., FMOC-L-Phe-OH):

  • Use nitrile gloves , fume hoods , and eye protection to avoid inhalation/contact (GHS Hazard Category H315-H319) .
  • Store at 2–8°C in amber vials under inert gas (e.g., N₂) to prevent Fmoc group degradation .
  • Dispose of waste via incineration (≥ 90% efficiency) to avoid environmental persistence .

Q. Q3. How can researchers optimize solid-phase synthesis protocols for this compound?

Methodological Answer:

  • Use Fmoc/t-Bu orthogonal protection for stepwise assembly. Deprotect Fmoc groups with 20% piperidine in DMF (v/v) .
  • Monitor coupling efficiency via Kaiser test (ninhydrin) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • For sterically hindered residues (e.g., 2-methylalanyl), employ HATU/DIPEA activation in DCM to enhance coupling yields .

Advanced Research Questions

Q. Q4. How can stereochemical purity be analyzed for the (1S,2R)-configured oxobutyl sidechain?

Methodological Answer:

  • Circular Dichroism (CD) : Compare experimental spectra with DFT-calculated electronic transitions for (1S,2R) vs. (1R,2S) diastereomers .
  • Chiral HPLC : Use a MQD-silica hybrid monolithic column (3 µm particle size) with 0.1% formic acid in MeOH/H₂O (70:30) for baseline separation of enantiomers .
  • NOESY NMR : Identify through-space correlations between the methoxy and tert-butoxy groups to confirm spatial arrangement .

Q. Q5. What computational strategies can predict the compound’s interactions with biological targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) using the oxobutyl group as a flexible sidechain. Parameterize the Fmoc group with GAFF2 force fields .
  • Validate binding poses via MD simulations (NAMD, 100 ns) in explicit solvent (TIP3P water) to assess stability of hydrogen bonds with target residues .
  • Compare results with crystallographic data from structurally related protease inhibitors (e.g., antipain derivatives) .

Q. Q6. How do solvent polarity and temperature affect the compound’s stability during storage?

Methodological Answer:

  • Conduct accelerated stability studies :
    • Store aliquots in DMSO, MeOH, and H₂O at 25°C/60% RH and 4°C.
    • Analyze degradation via UPLC-PDA (220 nm) at 0, 7, 14, and 30 days.
    • Key finding : Degradation rates increase 3-fold in polar solvents (e.g., H₂O) due to Fmoc carbamate hydrolysis .

Q. Q7. What analytical methods are suitable for identifying byproducts from tert-butoxy deprotection?

Methodological Answer:

  • LC-MS/MS (ESI+ mode) to detect tert-butyl alcohol (m/z 75.1) and succinimide byproducts (m/z 261.1) .
  • ¹⁹F NMR (470 MHz) to track fluorine-containing impurities if fluoroacetyl groups are present in synthesis intermediates .
  • IR spectroscopy (ATR-FTIR) to confirm loss of tert-butyl C-H stretches (2960 cm⁻¹) post-deprotection .

Q. Q8. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorogenic protease assays vs. SPR) .
  • Control for batch variability via elemental analysis (C, H, N ± 0.3%) and chiral purity (> 98% ee) .
  • Replicate conflicting experiments under identical conditions (e.g., pH 7.4 PBS, 37°C) to isolate methodological discrepancies .

Q. Q9. What strategies improve enantiomeric excess (ee) during chiral synthesis of the 1-methylpropyl moiety?

Methodological Answer:

  • Use asymmetric catalysis : (R)-BINAP/Pd(0) for Suzuki coupling of iodinated intermediates (ee > 95%) .
  • Dynamic kinetic resolution : Employ CAL-B lipase in tert-butyl methyl ether to racemize undesired enantiomers in situ .
  • Monitor ee via Marfey’s reagent derivatization followed by LC-MS .

Q. Q10. How can biophysical techniques characterize the compound’s membrane permeability?

Methodological Answer:

  • PAMPA assay : Measure permeability (Pe) across artificial lipid membranes (pH 6.5/7.4) using UV detection (λ = 254 nm) .
  • Surface plasmon resonance (SPR) : Immobilize lipid bilayers on L1 chips to quantify partitioning kinetics .
  • Compare with computational logP values (ChemAxon) to validate predictive models .

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